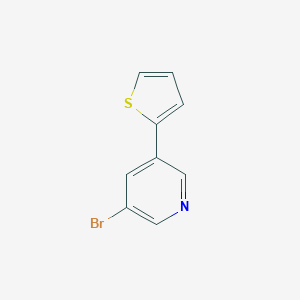

![molecular formula C9H15N3 B163212 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-25-3](/img/structure/B163212.png)

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Übersicht

Beschreibung

“2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C9H15N3 . It is a heterocyclized dipeptide .

Synthesis Analysis

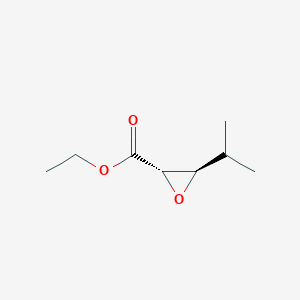

The synthesis of “this compound” and its derivatives has been explored in several studies . A combinatorial approach was conducted towards a library of BIM molecules . The propylene linker was formed by the borane-promoted reduction of Q. Subsequent coupling, deprotection, and oxidation yielded the envisaged product .Molecular Structure Analysis

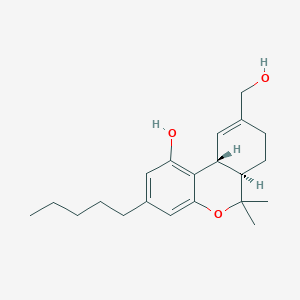

The molecular structure of “this compound” includes a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton . It also contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 secondary amine (aliphatic) .Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, including compounds related to 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have been extensively studied for their pharmacological applications. These compounds have shown a wide range of pharmacological effects due to their diverse biological activities. Notably, pyrazine derivatives have been evaluated for antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The research indicates that pyrazine derivatives are promising candidates for the development of new pharmaceuticals, particularly as inhibitors of protein kinases for antiproliferative applications and as inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015).

Role in Synthesis of Biologically Active Compounds

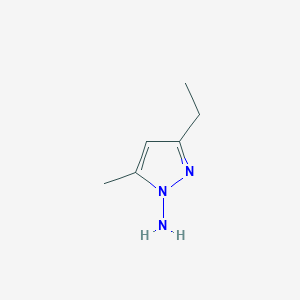

Pyrazole heterocycles, closely related to the core structure of the compound , play a crucial role in the synthesis of biologically active compounds. These heterocycles are considered pharmacophores due to their presence in many biologically active molecules. Pyrazole derivatives have been identified with a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The synthesis of these derivatives involves various strategies, highlighting the importance of pyrazoles in both combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Heterocyclic N-oxide Molecules in Drug Development

The study of heterocyclic N-oxide molecules, including those derived from pyrazine, showcases their significance in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities, making them vital in the formation of metal complexes, design of catalysts, asymmetric synthesis, and medicinal applications. Certain N-oxide compounds have demonstrated potent anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in advanced chemistry and drug development research (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, is highlighted as a privileged heterocycle in drug discovery. Its utilization as a building block has revealed a vast range of medicinal properties, such as anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist activities. These findings emphasize the scaffold's versatility and potential in the development of novel drug candidates, offering insight into synthetic strategies and significant biological properties through structure-activity relationship (SAR) studies (Cherukupalli et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, also known as Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-(1-methylethyl)- (9CI), is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in many cellular processes .

Mode of Action

This compound interacts with its target, the Gαq proteins, by silencing them Key structural requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .

Biochemical Pathways

The silencing of Gαq proteins by this compound affects the intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and their activation initiates a plethora of intracellular multistep signaling events .

Pharmacokinetics

It is known that the compound iscell-permeable , which suggests it can be absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the inhibition of Gαq protein activity , which in turn affects the signaling pathways initiated by GPCRs . This can have various effects at the molecular and cellular level, depending on the specific pathway and cell type involved.

Action Environment

It is known that the compound exhibitscellular toxicity , which could potentially be influenced by factors such as the cellular environment and the presence of other compounds .

Zukünftige Richtungen

The future directions for “2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” research could involve further exploration of the chemical space of Gαq inhibitors of the BIM chemotype . Additionally, the antifungal potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, their ability to overcome itraconazole resistance, and their low toxicity indicate the possible use of that series of compounds in a therapeutic alternative for the treatment of sporotrichosis .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine on cells and cellular processes are complex and multifaceted. This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies could focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUBMHGSRAQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2CCNCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901194316 | |

| Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126052-25-3 | |

| Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126052-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

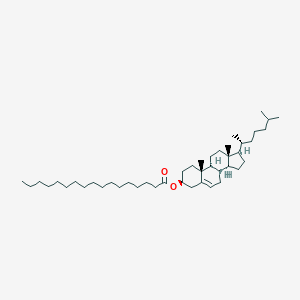

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)